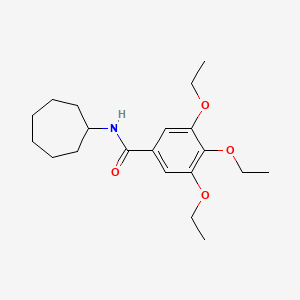

N-cycloheptyl-3,4,5-triethoxybenzamide

Description

Overview of Benzamide (B126) Chemistry and Pharmaceutical Relevance

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. solubilityofthings.com This fundamental structure, first discovered in the 19th century, has become a prolific platform in pharmaceutical sciences since the mid-20th century. pharmaguideline.com The amide bond is a critical feature in numerous biological processes, and its incorporation into a benzene ring offers a stable, yet versatile, scaffold for chemical modification. researchgate.net

The pharmaceutical relevance of benzamides is extensive, with derivatives exhibiting a wide spectrum of pharmacological activities. These include, but are not limited to, antiemetic, antipsychotic, analgesic, anti-inflammatory, and anticancer properties. pharmaguideline.comwalshmedicalmedia.com For instance, sulpiride (B1682569) and amisulpride (B195569) are well-known benzamide drugs used in psychiatry for treating disorders like schizophrenia. pharmaguideline.comwalshmedicalmedia.com The versatility of the benzamide core allows for the synthesis of vast libraries of compounds, making it a privileged structure in drug discovery. researchgate.net

Significance of the 3,4,5-Trialkoxybenzoyl Moiety in Medicinal Chemistry and Other Fields

The 3,4,5-trialkoxybenzoyl group, and more specifically the 3,4,5-trimethoxybenzoyl moiety, is a significant pharmacophore found in a variety of biologically active molecules. geetauniversity.edu.innih.gov This structural motif is derived from gallic acid, a natural product. The presence of three alkoxy groups on the phenyl ring can significantly influence a molecule's physicochemical properties, such as its lipophilicity and ability to form hydrogen bonds, which in turn can affect its interaction with biological targets.

Compounds containing the 3,4,5-trimethoxybenzoyl scaffold have demonstrated a range of biological activities, including anticancer, antimicrobial, and antimitotic effects. nih.govnih.gov For example, derivatives have been synthesized and investigated for their potential to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy. nih.gov The substitution pattern is crucial for these activities, highlighting the importance of this specific moiety in the design of new therapeutic agents.

Structural Context of N-Cycloheptyl-3,4,5-triethoxybenzamide within N-Substituted Benzamide Classes

N-substituted benzamides are a broad category of compounds where the nitrogen atom of the amide group is attached to a substituent other than hydrogen. nih.govgoogle.com The nature of this N-substituent plays a critical role in determining the compound's pharmacological profile. These substituents can range from simple alkyl or aryl groups to more complex heterocyclic systems. researchgate.netnih.gov

This compound fits within this class as a benzamide with a cycloheptyl group attached to the amide nitrogen. The cycloheptyl group is a seven-membered aliphatic ring. The size and conformational flexibility of this cyclic substituent can influence how the molecule binds to a biological target. The other key feature is the 3,4,5-triethoxy substitution on the benzoyl ring. The replacement of the more common methoxy (B1213986) groups with ethoxy groups can alter the compound's lipophilicity and metabolic stability.

Research Gaps and Rationale for Investigating this compound

A thorough review of the scientific literature reveals a significant research gap concerning this compound. While extensive research exists on benzamides as a class and on compounds containing the 3,4,5-trialkoxybenzoyl moiety, this specific combination appears to be largely unexplored.

The rationale for investigating this particular compound is multifold:

Novelty: Its unique combination of a cycloheptyl group and a 3,4,5-triethoxybenzoyl moiety represents a novel chemical entity.

Potential for New Biological Activity: Given the diverse activities of related N-substituted benzamides and 3,4,5-trialkoxybenzoyl derivatives, it is plausible that this compound could exhibit interesting and potentially useful pharmacological properties.

Structure-Activity Relationship (SAR) Studies: Investigating this compound would contribute to a deeper understanding of the SAR within the N-substituted benzamide class. Specifically, it would help elucidate the impact of a seven-membered cycloalkyl group and triethoxy substitution on biological activity.

The following table summarizes the key structural features and the associated rationale for investigation:

| Structural Feature | Known Significance in Related Compounds | Rationale for Investigating in this compound |

| Benzamide Core | Foundation for numerous pharmaceuticals with diverse activities. pharmaguideline.comwalshmedicalmedia.com | To explore a new combination of substituents on this established scaffold. |

| 3,4,5-Triethoxybenzoyl Moiety | The related 3,4,5-trimethoxybenzoyl moiety is associated with anticancer and antimicrobial properties. nih.gov | To determine if the triethoxy substitution alters or enhances these known activities. |

| N-Cycloheptyl Group | The nature of the N-substituent is a key determinant of pharmacological activity in benzamides. nih.govresearchgate.net | To investigate the influence of a larger, flexible cycloalkyl group on the molecule's biological profile. |

Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptyl-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4/c1-4-23-17-13-15(14-18(24-5-2)19(17)25-6-3)20(22)21-16-11-9-7-8-10-12-16/h13-14,16H,4-12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHELEHOSHASNQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Cycloheptyl 3,4,5 Triethoxybenzamide

Synthetic Routes to N-Cycloheptyl-3,4,5-triethoxybenzamide

The construction of the amide bond in this compound is central to its synthesis. This is most commonly achieved through acylation reactions, though other methods for forming N-substituted benzamides can also be employed.

Acylation Reactions Involving 3,4,5-Triethoxybenzoyl Chloride and Cycloheptylamine (B1194755)

The most direct and widely utilized method for the synthesis of this compound is the acylation of cycloheptylamine with 3,4,5-triethoxybenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds by the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride.

The general procedure involves dissolving 3,4,5-triethoxybenzoyl chloride in a suitable inert solvent, such as chloroform (B151607) or dichloromethane (B109758). Cycloheptylamine is then added to the solution, often in excess, to act as both the nucleophile and a base to neutralize the hydrochloric acid byproduct. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

Following the reaction, a standard workup procedure is employed. This usually involves washing the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove excess unreacted cycloheptylamine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by crystallization from a suitable solvent, such as methanol (B129727) or ethanol, to afford the final product as a crystalline solid.

Alternative Synthetic Approaches for N-Substituted Benzamides

While the acylation of an amine with an acyl chloride is a robust method, several alternative approaches for the synthesis of N-substituted benzamides exist. These methods can be advantageous in specific contexts, such as when the starting materials are more readily available or when milder reaction conditions are required.

One such alternative is the direct amidation of a carboxylic acid (3,4,5-triethoxybenzoic acid) with cycloheptylamine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Another approach involves the aminocarbonylation of an aryl halide. In this method, an aryl halide (e.g., 1-iodo-3,4,5-triethoxybenzene) can be coupled with cycloheptylamine and carbon monoxide in the presence of a palladium catalyst. This method is particularly useful for constructing the benzamide (B126) framework from different starting materials.

Furthermore, rearrangement reactions, such as the Beckmann rearrangement of an appropriately substituted oxime, can also lead to the formation of N-substituted benzamides, though this is a less direct route for the synthesis of the target compound.

Synthesis of Analogs and Derivatives of this compound

The systematic modification of the this compound structure allows for the exploration of structure-activity relationships and the optimization of its physicochemical properties. Derivatization can be targeted at the cycloheptyl moiety, the triethoxy substituents, or the benzene (B151609) ring.

Modifications of the Cycloheptyl Moiety (e.g., N-cyclohexyl, N-alkyl variations)

The cycloheptyl group can be readily replaced with other cyclic or acyclic alkyl groups to investigate the impact of the N-substituent's size, shape, and lipophilicity. The synthesis of such analogs follows the same general acylation procedure described in section 2.1.1, simply by substituting cycloheptylamine with the desired primary amine. For instance, using cyclohexylamine (B46788) would yield N-cyclohexyl-3,4,5-triethoxybenzamide, while using a linear alkylamine like n-heptylamine would produce the corresponding N-n-heptyl derivative.

A variety of primary amines are commercially available or can be synthesized, allowing for the creation of a diverse library of N-substituted analogs. This approach provides a straightforward means to probe the steric and electronic requirements of the N-substituent for a particular biological activity.

| Amine | Resulting N-Substituted Benzamide |

| Cyclohexylamine | N-cyclohexyl-3,4,5-triethoxybenzamide |

| n-Butylamine | N-n-butyl-3,4,5-triethoxybenzamide |

| Benzylamine | N-benzyl-3,4,5-triethoxybenzamide |

| Isopropylamine | N-isopropyl-3,4,5-triethoxybenzamide |

Alterations of the Triethoxy Substituents (e.g., trimethoxy, other alkoxy groups)

The triethoxy groups on the benzene ring can be modified to explore the influence of different alkoxy substituents on the compound's properties. This is typically achieved by starting with a different 3,4,5-trisubstituted benzoic acid derivative. For example, using 3,4,5-trimethoxybenzoyl chloride in the acylation reaction with cycloheptylamine would yield N-cycloheptyl-3,4,5-trimethoxybenzamide.

The synthesis of various 3,4,5-trialkoxybenzoic acids can be accomplished through the Williamson ether synthesis, starting from a 3,4,5-trihydroxybenzoic acid derivative (gallic acid) and reacting it with the appropriate alkyl halides in the presence of a base. This allows for the introduction of a wide range of alkoxy groups, from smaller methoxy (B1213986) and propoxy groups to larger and more complex ether functionalities. The resulting trialkoxybenzoic acid can then be converted to the corresponding acyl chloride and reacted with cycloheptylamine.

| Starting Benzoic Acid | Resulting N-Cycloheptyl Benzamide |

| 3,4,5-Trimethoxybenzoic acid | N-cycloheptyl-3,4,5-trimethoxybenzamide |

| 3,4,5-Tripropoxybenzoic acid | N-cycloheptyl-3,4,5-tripropoxybenzamide |

| 3,5-Diethoxy-4-hydroxybenzoic acid | N-cycloheptyl-3,5-diethoxy-4-hydroxybenzamide |

Substitutions on the Benzene Ring

Introducing additional substituents onto the benzene ring of this compound can significantly alter its electronic and steric properties. This can be achieved by starting with an appropriately substituted benzoic acid derivative. For example, if a nitro group is desired at a specific position on the ring, a nitrated 3,4,5-triethoxybenzoic acid would be used as the starting material for the acylation reaction.

Subsequent chemical transformations can then be performed on the resulting substituted benzamide. For instance, a nitro group can be reduced to an amino group, which can then be further functionalized. Halogen atoms introduced onto the benzene ring can serve as handles for cross-coupling reactions, allowing for the attachment of a wide variety of other functional groups. The feasibility and regioselectivity of such substitutions would depend on the directing effects of the existing triethoxy and amide groups.

| Substituted Benzoic Acid | Resulting N-Cycloheptyl Benzamide Derivative |

| 2-Nitro-3,4,5-triethoxybenzoic acid | N-cycloheptyl-2-nitro-3,4,5-triethoxybenzamide |

| 6-Chloro-3,4,5-triethoxybenzoic acid | N-cycloheptyl-6-chloro-3,4,5-triethoxybenzamide |

| 2-Amino-3,4,5-triethoxybenzoic acid | N-cycloheptyl-2-amino-3,4,5-triethoxybenzamide |

Derivatization for Conjugation or Prodrug Design

The structure of this compound offers several sites for derivatization to create prodrugs or bioconjugates, which can enhance properties such as solubility, stability, and targeted delivery. Prodrug design is a widely used strategy to overcome pharmaceutical limitations of a parent drug. nih.gov

Key derivatization strategies include:

N-Acylation and Carbamate (B1207046) Formation: The secondary amine within the cycloheptyl group is a prime target for modification. It can be acylated or converted into a carbamate. For example, creating a carbamate prodrug by linking a water-soluble moiety like a glucuronide can significantly increase aqueous solubility. nih.gov This approach has been successfully applied to other benzamide-containing compounds to improve their pharmacokinetic profiles. nih.gov

Modification of the Triethoxy Phenyl Ring: The phenyl ring, while generally stable, could be functionalized prior to the amide coupling. Introducing a reactive handle, such as a hydroxyl or amino group at a different position, would allow for subsequent conjugation to polymers like polyethylene (B3416737) glycol (PEG) or targeting ligands.

Enzymatically Cleavable Linkers: For prodrug applications, linkers that are substrates for specific enzymes can be incorporated. For instance, peptide linkers can be designed for cleavage by proteases that are overexpressed in certain tissues, such as tumors. nih.gov Similarly, phosphate (B84403) esters can be introduced and are readily cleaved by alkaline phosphatases in the body to release the active drug.

Amide-Based Prodrugs: The amide bond itself can be part of a larger prodrug system. For example, N-acyl derivatives have been studied as a means to increase lipophilicity and penetration of the blood-brain barrier. nih.gov

The choice of derivatization strategy depends on the desired outcome, whether it is to improve solubility, increase stability, or achieve targeted delivery to a specific site of action.

Yield Optimization and Reaction Condition Analysis

The primary synthetic route to this compound is the reaction between 3,4,5-triethoxybenzoyl chloride and cycloheptylamine. The optimization of this reaction is crucial for maximizing yield and purity while minimizing costs and environmental impact. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Several factors influence the yield and rate of this amidation reaction:

Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used. nih.govhud.ac.uk Some modern, bio-based solvents like Cyrene™ have also been shown to be effective for amide synthesis. hud.ac.uk

Base: A variety of bases can be employed, with tertiary amines like triethylamine (B128534) or pyridine (B92270) being common choices. hud.ac.ukresearchgate.net The use of pyridine can sometimes enhance the reaction rate by forming a more reactive acylpyridinium intermediate. researchgate.net Inorganic bases such as potassium carbonate or sodium bicarbonate can also be used, particularly in biphasic systems.

Temperature: Amidation reactions with acid chlorides are often exothermic and can be run at room temperature or below to control selectivity and minimize side reactions. nih.gov In some cases, gentle heating may be required to drive the reaction to completion, especially with less reactive amines.

Catalyst: While often not strictly necessary for the reaction of a reactive acid chloride, catalysts can be employed in alternative amide synthesis methods, such as the direct coupling of a carboxylic acid and an amine. For the acid chloride route, the focus remains on optimizing conditions like solvent and base.

The table below summarizes how different reaction parameters can affect the yield of analogous benzamide syntheses, providing a framework for optimizing the synthesis of the title compound.

| Parameter | Variation | Effect on Yield/Reaction | Rationale |

| Solvent | Dichloromethane (DCM) vs. Dioxane | Can favor amide vs. imide formation nih.gov | The solvent can influence the reaction pathway and the stability of intermediates. |

| Base | Triethylamine vs. Pyridine | Pyridine can act as a nucleophilic catalyst, potentially increasing the reaction rate. researchgate.net | Formation of a highly reactive acylpyridinium salt intermediate. |

| Temperature | 0 °C to Room Temperature vs. Reflux | Lower temperatures can reduce side reactions; heating may be needed for less reactive substrates. | Balances reaction rate against the stability of reactants and products. |

| Stoichiometry | Excess amine vs. 1:1 ratio | An excess of the amine can act as both reactant and base, driving the reaction forward. | Le Châtelier's principle; simplifies the reaction by avoiding a separate base. |

This table is generated based on general principles of amidation reactions and findings from related literature.

Chromatographic Purification Techniques for this compound and its Derivatives

Following synthesis, purification is essential to isolate this compound from unreacted starting materials, byproducts, and residual reagents. The non-polar nature of the compound, owing to the cycloheptyl and triethoxy groups, makes it well-suited for chromatographic purification.

Silica (B1680970) Gel Column Chromatography: This is the most common method for preparative scale purification of moderately polar organic compounds. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is used to elute the compound from a silica gel column. The polarity of the eluent is gradually increased to separate the desired product from impurities based on their differential adsorption to the silica.

High-Performance Liquid Chromatography (HPLC): For analytical purposes or for the purification of small quantities with high purity, reverse-phase HPLC (RP-HPLC) is the method of choice. In this technique, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase.

Typical RP-HPLC conditions for the analysis and purification of benzamides are outlined in the table below.

| Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecylsilyl) | Non-polar stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Polar mobile phase; gradient elution allows for separation of compounds with a range of polarities. |

| Modifier | 0.1% Formic Acid or Phosphoric Acid | Improves peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sielc.com |

| Flow Rate | 0.5 - 2.0 mL/min (Analytical) | Controls the retention time and separation efficiency. |

| Detector | UV-Vis (e.g., at 254 nm) | The aromatic benzamide structure allows for strong UV absorbance for detection. |

This table summarizes typical starting conditions for developing an HPLC method for benzamide compounds. sielc.comresearchgate.net

These chromatographic techniques are also applicable to the purification of the derivatives discussed in section 2.2.4, with adjustments to the solvent systems based on the polarity of the specific derivative.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for N-Cycloheptyl-3,4,5-triethoxybenzamide

Quantum mechanical (QM) methods are used to understand the electronic structure and intrinsic properties of a molecule with high accuracy. uzh.chmdpi.com

The first step in any computational analysis is to determine the most stable 3D conformation of the molecule, a process known as geometry optimization. mdpi.com For this compound, this would be performed using Density Functional Theory (DFT), a popular QM method that balances accuracy with computational cost. rjptonline.orgrjptonline.orgarxiv.org Functionals such as B3LYP paired with a suitable basis set like 6-31G(d,p) are commonly employed to solve the electronic structure and find the lowest energy state. rjptonline.orgrjptonline.orgtandfonline.com

The optimization would likely reveal key structural features, such as the preferred conformation of the flexible cycloheptyl ring (which typically adopts a twist-chair conformation to minimize strain) and the rotational orientation of the triethoxy groups on the benzamide (B126) ring. slideshare.netresearchgate.net For a related molecule, N-Cyclohexyl-3,4,5-trimethoxybenzamide, crystallographic data showed that its cyclohexane ring adopts a stable chair conformation. nih.gov

Once the optimized geometry is obtained, further analysis can predict the molecule's reactivity. Key electronic properties derived from this analysis are summarized in the table below.

| Property | Description | Predicted Significance for this compound |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap suggests higher chemical reactivity. tandfonline.com | A moderate energy gap would be expected, indicating good stability but with potential for reactivity at specific sites, crucial for biological activity. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. It reveals regions prone to electrophilic or nucleophilic attack. tandfonline.com | The MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and ethoxy oxygens, indicating sites for hydrogen bonding. A positive region (blue) would be expected around the amide N-H group. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the polar amide and ether functional groups, suggesting potential for strong dipole-dipole interactions. |

Quantum mechanics is a powerful tool for predicting the spectroscopic signatures of a molecule, which is crucial for its identification and structural confirmation. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. rsc.orgnih.govresearchgate.netbenthamopen.comimist.ma The predicted spectrum for this compound would be compared against experimental data to confirm its structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the IR spectrum. mdpi.com This helps in assigning specific absorption bands to the vibrational modes of the molecule's functional groups, such as the C=O stretch of the amide, the N-H stretch, and C-O stretches of the ethoxy groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and the corresponding UV-Vis absorption spectrum, providing insight into the molecule's chromophores, primarily the substituted benzene (B151609) ring. tandfonline.com

The following table presents hypothetical, yet chemically reasonable, predicted spectroscopic data for the compound.

| Spectroscopy Type | Predicted Feature | Assigned Functional Group / Protons / Carbons |

| ¹H NMR | δ ~7.0 ppm (s, 2H) | Aromatic protons on the benzamide ring |

| δ ~4.1 ppm (q, 6H) | -O-CH₂- protons of the three ethoxy groups | |

| δ ~3.9 ppm (m, 1H) | -NH-CH- proton on the cycloheptyl ring | |

| δ ~1.5-1.8 ppm (m, 12H) | -CH₂- protons of the cycloheptyl ring | |

| δ ~1.4 ppm (t, 9H) | -CH₃ protons of the three ethoxy groups | |

| ¹³C NMR | δ ~167 ppm | Amide carbonyl carbon (C=O) |

| δ ~153, 142, 128, 105 ppm | Aromatic carbons | |

| δ ~70 ppm | -O-CH₂- carbons of ethoxy groups | |

| δ ~52 ppm | -NH-CH- carbon of the cycloheptyl ring | |

| δ ~24-35 ppm | -CH₂- carbons of the cycloheptyl ring | |

| δ ~15 ppm | -CH₃ carbons of ethoxy groups | |

| IR Spectroscopy | ~3300 cm⁻¹ | N-H stretching vibration |

| ~2950 cm⁻¹ | C-H stretching (aliphatic) | |

| ~1640 cm⁻¹ | C=O stretching (Amide I band) | |

| ~1580 cm⁻¹ | N-H bending (Amide II band) | |

| ~1250 cm⁻¹ | C-O stretching (aryl ether) |

Molecular Dynamics Simulations of this compound

While quantum mechanics provides a static, lowest-energy picture, molecular dynamics (MD) simulations introduce temperature and time, allowing the exploration of the molecule's dynamic behavior. nih.gov

This compound possesses significant flexibility, particularly in its seven-membered cycloheptyl ring and the rotatable bonds of the ethoxy groups. nih.gov MD simulations can map the conformational landscape by simulating the molecule's movement over time (from nanoseconds to microseconds). This reveals the different accessible shapes (conformers), the energy barriers between them, and the probability of occupying each state at a given temperature. dalalinstitute.com Studies on cycloheptane itself show it exists in a dynamic equilibrium between several twist-chair and chair conformations. researchgate.netbiomedres.us An MD simulation would clarify how the bulky benzamide substituent influences this equilibrium.

MD simulations are crucial for understanding how a ligand interacts with a biological target, such as a protein receptor or enzyme, over time. duke.eduresearchgate.netrug.nl After docking the compound into a protein's binding site, an MD simulation of the entire complex (protein, ligand, and solvent) is run. This simulation can:

Assess Binding Stability: By monitoring the ligand's position and orientation, one can determine if the binding pose predicted by docking is stable.

Analyze Key Interactions: It allows for the observation of the dynamics of hydrogen bonds, hydrophobic contacts, and other interactions, identifying which are persistent and critical for binding.

Reveal Conformational Changes: Both the ligand and the protein can change their shape upon binding. MD simulations can capture these induced-fit effects, which are often missed by rigid docking methods. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. scialert.netmdpi.com This method scores different poses based on factors like shape complementarity and intermolecular interactions. For this compound, docking studies would be performed against a relevant protein target to predict its binding affinity and orientation within the active site. researchgate.netnih.gov

The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm (e.g., AutoDock) to sample a large number of possible binding poses. scialert.net The results are typically ranked by a scoring function, which estimates the binding free energy.

A hypothetical docking study against a protein kinase, a common drug target, might yield results as shown in the table below. The analysis would focus on identifying specific amino acid residues that form key interactions, such as hydrogen bonds with the amide group or hydrophobic interactions with the cycloheptyl and triethoxy moieties.

| Interaction Parameter | Hypothetical Finding | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A strong predicted binding affinity, suggesting the compound could be a potent inhibitor. |

| Hydrogen Bonds | N-H group with Asp145 backbone C=O (2.9 Å) | A crucial anchoring point holding the ligand in the active site. |

| C=O group with Lys72 side-chain N-H (3.1 Å) | Another key hydrogen bond contributing to binding stability. | |

| Hydrophobic Interactions | Cycloheptyl ring with Leu65, Val110, Ala143 | The bulky, nonpolar ring fits into a hydrophobic pocket, displacing water and increasing binding affinity. |

| Benzene ring with Phe144 | A π-π stacking interaction that further stabilizes the complex. | |

| Ethoxy groups with Val88, Ile142 | Additional hydrophobic contacts that contribute to the overall binding energy. |

Prediction of Binding Modes to Potential Pharmacological Targets (e.g., Smoothened Receptor, IMPDH)

Smoothened (Smo) Receptor:

The Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway, is a well-established target for anticancer agents. Molecular docking studies of various benzamide derivatives have revealed potential binding interactions within the transmembrane domain of the Smo receptor. For this compound, a hypothetical binding mode can be predicted based on the interactions of similar ligands. It is postulated that the benzamide core of the molecule plays a crucial role in anchoring the ligand within the binding pocket.

Inosine Monophosphate Dehydrogenase (IMPDH):

Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it an attractive target for immunosuppressive and anticancer therapies. While direct binding studies of this compound with IMPDH are not extensively documented, insights can be drawn from known inhibitors like benzamide riboside. These inhibitors typically function by being converted into an analogue of nicotinamide adenine dinucleotide (NAD), which then binds to the NAD+ binding site of IMPDH.

For this compound, a direct inhibitory mechanism would likely involve its interaction with the NAD+ binding site. The benzamide portion of the molecule could mimic the nicotinamide moiety of NAD+, forming hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. The triethoxy groups would likely extend into a hydrophobic region of the binding site, while the cycloheptyl group could provide additional hydrophobic contacts, enhancing the binding affinity.

A summary of the potential key interactions is presented in the table below:

| Target Receptor | Potential Interacting Residues | Type of Interaction | Moiety of this compound Involved |

| Smoothened (Smo) | Arg400 | Hydrogen Bond | Carbonyl oxygen of amide |

| Tyr394 | Hydrogen Bond | Amide nitrogen | |

| Various nonpolar residues | Hydrophobic | 3,4,5-triethoxybenzene ring, N-cycloheptyl group | |

| IMPDH | Amino acids in NAD+ binding site | Hydrogen Bond, Hydrophobic | Benzamide core, 3,4,5-triethoxybenzene ring, N-cycloheptyl group |

Binding Affinity Prediction and Scoring Functions

The binding affinity of this compound to its potential targets can be estimated using computational scoring functions. These functions calculate the free energy of binding, which is a measure of the strength of the interaction between the ligand and the receptor. A lower binding free energy indicates a more stable complex and, generally, a higher binding affinity.

Various scoring functions are available, each with its own algorithm and set of parameters. For instance, empirical scoring functions use a weighted sum of terms representing different types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Force-field-based scoring functions, on the other hand, use molecular mechanics force fields to calculate the binding energy.

The predicted binding affinities for this compound would be dependent on the specific scoring function used and the accuracy of the docked pose. A comparative analysis using multiple scoring functions can provide a more robust prediction. The results of such analyses are typically presented in units of kcal/mol. While these predictions are theoretical, they provide valuable guidance for prioritizing compounds for experimental testing.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, a QSAR model could be developed to predict their inhibitory activity against targets like the Smoothened receptor or IMPDH.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is required. The chemical structures of these compounds are then represented by a set of numerical descriptors, which can encode various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters. Finally, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical equation that relates the descriptors to the biological activity.

A well-validated QSAR model can be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. For instance, a QSAR model for benzamide-based Smoothened inhibitors could help in designing new analogs of this compound with improved potency.

Identification of Key Structural Features for Desired Activity

Pharmacophore modeling is another powerful computational tool that focuses on identifying the essential three-dimensional arrangement of chemical features that are responsible for a compound's biological activity. A pharmacophore model represents the key interaction points between a ligand and its target receptor.

For a series of active benzamide derivatives, a pharmacophore model could be generated to highlight the crucial structural features required for binding to the Smoothened receptor or IMPDH. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A hypothetical pharmacophore model for benzamide-based inhibitors might include:

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the amide group.

A hydrogen bond donor feature corresponding to the amide nitrogen.

A hydrophobic feature representing the N-cycloheptyl group.

An aromatic ring feature for the 3,4,5-triethoxybenzene moiety.

The table below summarizes these potential pharmacophoric features:

| Pharmacophoric Feature | Corresponding Moiety in this compound |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide |

| Hydrogen Bond Donor | Amide nitrogen |

| Hydrophobic Region | N-cycloheptyl group |

| Aromatic Ring | 3,4,5-triethoxybenzene ring |

Such a pharmacophore model can serve as a 3D query to search large chemical databases for novel compounds that possess the desired structural features and are therefore likely to exhibit the desired biological activity. It can also guide the structural modification of this compound to enhance its interaction with the target receptor.

Pre Clinical Biological and Pharmacological Investigations of N Cycloheptyl 3,4,5 Triethoxybenzamide Mechanism Focused

In Vitro Mechanistic Assays

This section will discuss the potential in vitro mechanisms of N-cycloheptyl-3,4,5-triethoxybenzamide based on the activities of its structural analogs.

Cellular Pathway Modulation (e.g., Nuclear Factor-κB inhibition, Activator Protein 1 activity induction)

N-substituted benzamides have been shown to modulate key cellular signaling pathways involved in inflammation and immune responses. Specifically, compounds structurally related to this compound have demonstrated the ability to inhibit the activity of Nuclear Factor-kappa B (NF-κB) and induce the activity of Activator Protein 1 (AP-1) in T lymphocytes nih.gov. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development nih.govselleckchem.com. The inhibition of NF-κB by benzamide (B126) and nicotinamide derivatives is thought to be a primary mechanism for their anti-inflammatory and potential antitumor properties nih.gov. For example, certain N-substituted benzamides, such as metoclopramide and 3-chloroprocainamide, have been shown to inhibit lipopolysaccharide-induced TNF-alpha production, a process mediated by NF-κB nih.gov.

The potential effects of analogous compounds on these pathways are summarized below:

| Compound Class | Pathway Modulated | Cellular Context | Reference |

| N-substituted benzamides | NF-κB Inhibition | T lymphocytes | nih.gov |

| N-substituted benzamides | AP-1 Induction | T lymphocytes | nih.gov |

| Benzamides and Nicotinamides | NF-κB Inhibition | Hela cells | nih.gov |

Enzyme Inhibition Studies (e.g., Inosine-5′-monophosphate dehydrogenase (IMPDH) inhibition)

The benzamide structural motif is present in inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides nih.gov. Consequently, IMPDH is a target for anticancer, antiviral, and immunosuppressive therapies nih.govingentaconnect.comingentaconnect.com. Benzamide riboside, a nucleoside analog containing a benzamide moiety, is a known inhibitor of IMPDH nih.govnih.govingentaconnect.comingentaconnect.comresearchgate.net. This compound is metabolized intracellularly to its active form, benzamide adenine dinucleotide (BAD), which then inhibits the enzyme nih.govingentaconnect.com. This suggests that the benzamide portion of the molecule is crucial for its inhibitory activity. While this compound is not a nucleoside, the presence of the benzamide group indicates a potential, though unconfirmed, for interaction with IMPDH.

| Compound | Target Enzyme | Mechanism of Action | Reference |

| Benzamide Riboside | IMPDH | Converted to active metabolite BAD, which inhibits the enzyme. | nih.govingentaconnect.com |

Receptor Binding Assays (e.g., Smoothened (Smo) receptor activation/antagonism)

The Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway, can be modulated by small molecules pnas.orgnih.govnih.govpnas.org. The Hedgehog pathway is crucial during embryonic development and its aberrant activation is implicated in some cancers nih.gov. Interestingly, various small molecules, including those with a benzamide substructure, have been identified as modulators of Smo activity nih.gov. These molecules can act as either agonists or antagonists of the receptor pnas.orgnih.gov. Although no direct binding studies of this compound to the Smoothened receptor have been reported, the established role of other small molecules in modulating this receptor suggests a potential avenue for investigation.

Studies on Specific Cell Differentiation Pathways (e.g., osteoblast differentiation in progenitor cells, if applicable by analogy)

While there is no direct evidence linking this compound to osteoblast differentiation, some studies have shown that other amide-containing small molecules can influence this process skku.edunih.gov. For instance, a series of amide derivatives of stilbene were found to promote osteoblast differentiation and mineralization nih.gov. Conversely, sodium benzoate has been shown to inhibit osteoblast differentiation nih.gov. The differentiation of mesenchymal stem cells into osteoblasts is a complex process regulated by multiple signaling pathways, and small molecules can act at various points in this cascade mdpi.compeerj.com. The potential for this compound to affect osteoblast differentiation remains speculative and would require dedicated experimental investigation.

Structure-Activity Relationship (SAR) Studies for this compound and Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for the rational design of more potent and selective compounds. In the absence of direct SAR studies for this compound, we can analyze the SAR of related benzamide and N-alkyl carboxamide series to infer potential key structural features.

For a series of N-alkyl-5-hydroxypyrimidinone carboxamides, the nature of the N-alkyl substituent was found to be important for their biological activity nih.gov. Similarly, for a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, modifications to the benzamide portion of the molecule led to significant changes in their inhibitory potency against 12-lipoxygenase nih.gov.

In the context of this compound, key areas for SAR exploration would include:

The N-cycloheptyl group: The size and conformation of this cycloalkyl ring likely play a significant role in binding to a target protein. Varying the ring size (e.g., cyclohexyl, cyclooctyl) or introducing substituents on the ring could modulate activity and selectivity.

The 3,4,5-triethoxybenzoyl moiety: The substitution pattern on the benzoyl ring is critical. The ethoxy groups at positions 3, 4, and 5 contribute to the electronic and steric properties of the molecule. Comparing the activity of triethoxy derivatives to trimethoxy or other trialkoxy analogs would provide insight into the importance of the alkoxy chain length. For instance, in a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, the trimethoxy substitution pattern was a key feature for their acetylcholinesterase-inhibiting activity nih.gov.

The amide linker: The amide bond itself provides a key hydrogen bonding motif. Modifications to this linker are generally less tolerated but could be explored to alter the compound's physicochemical properties.

A hypothetical SAR table based on related compound classes is presented below:

| Structural Moiety | Modification | Potential Impact on Activity |

| N-Alkyl Group | Variation in ring size (e.g., cyclopentyl to cyclooctyl) | Could affect binding pocket occupancy and potency. |

| N-Alkyl Group | Introduction of substituents | May enhance or decrease binding affinity and selectivity. |

| Benzoyl Ring | Alteration of alkoxy groups (e.g., methoxy (B1213986), propoxy) | Could influence solubility, metabolic stability, and target interaction. |

| Benzoyl Ring | Change in substitution pattern (e.g., 2,4,6- vs 3,4,5-) | Likely to significantly alter biological activity by changing the molecule's shape and electronic properties. |

It is important to reiterate that these SAR inferences are based on analogies to other chemical series and would need to be validated through the synthesis and biological evaluation of a focused library of this compound analogs.

Impact of N-Cycloheptyl vs. N-Cyclohexyl Substitution on Activity

The substitution at the amide nitrogen of the benzamide core is a critical determinant of pharmacological activity. While direct comparative studies on this compound versus its N-cyclohexyl counterpart are not extensively available in the public domain, structure-activity relationship (SAR) principles from related series of compounds can provide valuable insights.

In the broader context of cycloalkylamide derivatives, the size and conformation of the cycloalkyl ring can significantly influence binding affinity and efficacy at various biological targets. For instance, in a series of cycloalkylamide derivatives investigated as inhibitors of soluble epoxide hydrolase (sEH), a cyclohexane ring (C6) was found to be a prerequisite for reasonable inhibition potency. This suggests that a certain bulk and hydrophobicity in this region of the molecule are favorable for interaction with the enzyme's active site.

Expanding the ring from a six-membered cyclohexane to a seven-membered cycloheptyl ring introduces greater conformational flexibility and a larger surface area. This increased flexibility can, in some cases, allow for a more optimal fit within a binding pocket, potentially leading to enhanced activity. Conversely, the entropic cost of "freezing" a more flexible molecule into a bioactive conformation can sometimes lead to a decrease in affinity.

A study on a series of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles as potential gastroprokinetic agents demonstrated that compounds bearing seven-membered rings could exhibit potent activity nih.gov. This finding supports the hypothesis that a seven-membered ring system, such as cycloheptyl, can be well-accommodated by certain receptors and enzymes, leading to significant biological effects.

The following table summarizes the general trends observed in SAR studies of related compounds, which may be extrapolated to understand the potential impact of the cycloheptyl versus cyclohexyl substitution in this compound.

| Feature | N-Cyclohexyl Substitution | N-Cycloheptyl Substitution | Potential Implication for Activity |

| Ring Size | 6-membered | 7-membered | Increased size may enhance van der Waals interactions. |

| Conformational Flexibility | Relatively rigid chair/boat conformations | More flexible, multiple low-energy conformations | May allow for better adaptation to the binding site, or incur an entropic penalty. |

| Hydrophobicity | High | Slightly higher | Increased hydrophobicity can influence membrane permeability and binding to hydrophobic pockets. |

Role of the 3,4,5-Triethoxy Substituents in Biological Effects

The 3,4,5-trialkoxy substitution pattern on the benzamide ring is a common motif in a variety of biologically active molecules. These alkoxy groups can profoundly influence the compound's electronic properties, lipophilicity, and its ability to form hydrogen bonds, all of which are critical for target interaction.

Furthermore, the oxygen atoms of the ethoxy groups can act as hydrogen bond acceptors. The specific spatial arrangement of these three groups provides a distinct pattern of potential hydrogen bond acceptors that can interact with complementary residues in a receptor or enzyme active site.

From a pharmacokinetic perspective, the triethoxy substitution significantly increases the lipophilicity of the molecule compared to a non-substituted or mono-substituted benzamide. This increased lipophilicity can enhance membrane permeability and oral bioavailability, but may also lead to increased metabolic susceptibility through dealkylation.

Influence of Benzamide Core Modifications

The benzamide core itself is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs with diverse pharmacological activities . Modifications to this central moiety can have a dramatic impact on the compound's biological profile.

Key modifiable positions on the benzamide core include:

The Amide Bond: The amide linkage is crucial for the structural integrity of the molecule and participates in hydrogen bonding interactions. Isosteric replacement of the amide bond, for example with a reverse amide or a thioamide, would be expected to significantly alter the compound's activity by changing its hydrogen bonding capacity and conformational preferences.

The Aromatic Ring: Substitution patterns on the phenyl ring, beyond the 3,4,5-triethoxy groups, can be explored to fine-tune activity. The introduction of electron-withdrawing or -donating groups at other positions can alter the electronic character of the ring and introduce new points of interaction with the biological target.

Ortho, Meta, and Para Positions: The relative positions of the substituents are critical. For instance, moving the triethoxy groups to other positions on the ring would drastically change the molecule's shape and its ability to interact with a specific binding site.

The following table outlines potential modifications to the benzamide core and their likely impact on the molecule's properties.

| Modification | Potential Impact on Biological Activity |

| Amide N-H to N-CH3 | Loss of hydrogen bond donor capability, potential steric hindrance. |

| Carbonyl C=O to C=S (Thioamide) | Altered hydrogen bonding and electronic properties. |

| Aromatic Ring to Heterocycle | Changes in aromaticity, electronic distribution, and potential for new interactions. |

| Replacement of Ethoxy with other Alkoxy groups | Modulation of lipophilicity and steric bulk. |

Pre-clinical In Vivo Studies in Animal Models (Mechanistic Insights, Excluding Efficacy and Toxicity)

Investigation of Target Engagement and Downstream Signaling Pathways

To understand how this compound functions in vivo, it is essential to confirm that it interacts with its intended biological target and modulates downstream signaling pathways. Techniques such as positron emission tomography (PET) with a radiolabeled version of the compound could be used to visualize and quantify target occupancy in the brain or peripheral tissues of animal models.

Following administration of the compound, tissue samples could be collected to measure changes in the activity of downstream signaling molecules. For example, if the compound targets a specific receptor, researchers would analyze the levels of second messengers or the phosphorylation state of key proteins in the relevant signaling cascade.

Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) in Animal Models

Pharmacokinetic (PK) studies are fundamental to understanding the in vivo behavior of a compound. These studies would involve administering this compound to animal models, such as rodents or non-rodents, and measuring the concentration of the parent drug and its metabolites in biological fluids (e.g., plasma, urine, feces) over time.

Key PK parameters that would be determined include:

Absorption: Bioavailability after oral administration.

Distribution: The extent to which the compound distributes into various tissues.

Metabolism: The rate and pathways of metabolic conversion.

Excretion: The routes and rate of elimination from the body.

Biodistribution and Metabolite Identification in Biological Systems

Metabolite identification is a critical component of these studies. In vitro experiments using liver microsomes or hepatocytes, followed by in vivo analysis of plasma, urine, and feces, would be used to identify the major metabolites of this compound. Common metabolic pathways for a molecule with its structure would include O-de-ethylation of the ethoxy groups, hydroxylation of the cycloheptyl ring, and subsequent conjugation reactions.

The following table illustrates the types of data that would be generated from such studies.

| Parameter | Description |

| Cmax | Maximum plasma concentration. |

| Tmax | Time to reach maximum plasma concentration. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| t1/2 | Elimination half-life. |

| Vd | Volume of distribution, indicating the extent of tissue distribution. |

| CL | Clearance, the rate at which the drug is removed from the body. |

| Major Metabolites | Structures of the primary metabolic products. |

| Tissue Distribution | Relative concentrations of the compound in various organs (e.g., brain, liver, kidney). |

Investigation of Selectivity and Off-Target Interactions

The comprehensive evaluation of a compound's selectivity and potential off-target interactions is a critical component of pre-clinical pharmacological profiling. Such investigations are essential for elucidating the specificity of the compound for its intended molecular target and for identifying any unintended biochemical interactions that could lead to unforeseen biological effects or liabilities. For this compound, a compound identified as a tubulin polymerization inhibitor, a thorough assessment of its selectivity and off-target profile is paramount.

Selectivity for the Primary Target: Tubulin

This compound has been identified as an inhibitor of tubulin polymerization, with a reported IC50 value of 0.8 μM. This activity is understood to be the primary mechanism through which it induces G2/M cell cycle arrest and apoptosis in cancer cells. However, a detailed understanding of its selectivity would involve assessing its binding affinity and inhibitory activity across different tubulin isotypes.

Tubulin exists in various isotype forms (e.g., α, β, γ), and within the β-tubulin family, there are several isotypes (e.g., βI, βII, βIII, βIVa, βIVb, βV, βVI) that exhibit tissue-specific expression patterns and can influence the efficacy and resistance to tubulin-binding agents. A comprehensive selectivity assessment would involve biochemical assays to determine the inhibitory activity of this compound against each of these purified tubulin isotypes.

As of the current available scientific literature, specific data on the differential activity of this compound against a panel of tubulin isotypes has not been extensively published. Such data would be crucial for understanding its potential for selective cytotoxicity towards cancer cells, which may overexpress certain tubulin isotypes, and for predicting potential isotype-related toxicities.

Screening for Off-Target Interactions

To ensure a compound's mechanism of action is well-defined and to proactively identify potential safety concerns, broad screening against a panel of off-target proteins is a standard practice in drug discovery. This typically includes a diverse set of molecular targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, nuclear receptors, and transporters.

For this compound, a comprehensive off-target screening would provide valuable insights into its broader pharmacological profile. While its primary activity is established as tubulin inhibition, the benzamide scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a variety of protein targets. Indeed, derivatives of the N-cycloheptyl-benzamide core have been reported to exhibit potent and selective activity against other targets, such as Rho-associated coiled-coil containing protein kinases (ROCK) and dopamine (B1211576) D3 receptors. This underscores the importance of experimentally determining the off-target interaction profile of this specific compound.

Detailed and systematic screening data for this compound against a broad panel of kinases, GPCRs, and other pharmacologically relevant targets are not currently available in the public domain. Such studies would typically be conducted using high-throughput screening platforms and would be instrumental in confirming that the observed cellular effects of the compound are indeed primarily driven by its interaction with tubulin and not confounded by significant off-target activities.

The following table represents a hypothetical outline of the kind of data that would be generated from a comprehensive off-target screening panel. It is important to note that the data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound, as such data is not publicly available.

Table 1: Illustrative Off-Target Interaction Profile for this compound This data is hypothetical and for illustrative purposes only.

| Target Class | Representative Target | Assay Type | Result (% Inhibition @ 10 µM) |

|---|---|---|---|

| Kinases | |||

| ABL1 | Binding Assay | < 10% | |

| EGFR | Kinase Activity Assay | < 5% | |

| ROCK1 | Kinase Activity Assay | 15% | |

| ROCK2 | Kinase Activity Assay | 12% | |

| GPCRs | |||

| Dopamine D2 Receptor | Radioligand Binding | < 2% | |

| Dopamine D3 Receptor | Radioligand Binding | 25% | |

| Adrenergic α1A Receptor | Radioligand Binding | < 5% | |

| Ion Channels | |||

| hERG | Electrophysiology | < 10% | |

| Nav1.5 | Electrophysiology | < 5% | |

| Nuclear Receptors |

Potential Applications Beyond Traditional Pharmacology

Application as a Chemical Building Block in Polymer or Material Science

There is currently no available research in scientific databases or material science journals that describes the use of N-cycloheptyl-3,4,5-triethoxybenzamide as a chemical building block for the synthesis of polymers or advanced materials. The potential for this molecule to act as a monomer or functionalizing agent in material science remains unexplored in public-domain research.

No scientific literature could be located that details the synthesis of modified dendrimers, including a dendrimer designated as "G4-TEBA," using This compound as a precursor or surface modification agent. The term "G4-TEBA" does not correspond to a widely recognized or published dendrimer structure, and its connection to the specified compound could not be established through available data.

A thorough search did not yield any studies or reports on the application of This compound in the fields of encapsulation or catalysis. Its potential utility as a component in microcapsules, nanocarriers, or as a ligand in catalytic systems has not been investigated or reported in peer-reviewed scientific literature.

Use in Analytical Chemistry as a Reference Standard or Labeling Agent

There is no evidence to suggest that This compound is utilized in analytical chemistry. No records indicate its availability or use as a certified reference standard for the calibration of analytical instruments or for the validation of analytical methods. Furthermore, no research describes its use as a labeling agent for the detection or quantification of other molecules.

Future Research Directions and Translational Perspectives Pre Clinical

Exploration of Novel Pharmacological Targets

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The initial exploration for N-cycloheptyl-3,4,5-triethoxybenzamide would involve broad-spectrum screening against a panel of receptors, enzymes, and ion channels. Given the precedent set by other substituted benzamides, potential target classes could include, but are not limited to, dopamine (B1211576) receptors, histone deacetylases (HDACs), and voltage-gated ion channels. High-throughput screening (HTS) assays would be instrumental in identifying initial hits. Subsequent validation would involve more specific and robust assays to confirm target engagement and functional activity.

A hypothetical screening cascade could be envisioned as follows:

| Screening Phase | Assay Type | Potential Targets | Objective |

| Primary Screen | High-Throughput Binding Assays | GPCRs, Ion Channels, Kinases | Broad identification of potential interacting proteins. |

| Secondary Screen | Functional Cell-Based Assays | Dopamine Receptor Subtypes, HDACs | Confirmation of functional activity (agonist/antagonist/inhibitor). |

| Tertiary Screen | In Vitro Target Engagement Assays | Specific target of interest | Determination of binding affinity and kinetics. |

This systematic approach would enable the identification of novel and potentially unexpected pharmacological targets for this compound, thereby expanding its potential therapeutic applications.

Development of Advanced Synthetic Methodologies

The efficient and scalable synthesis of this compound and its analogues is crucial for enabling extensive preclinical evaluation. While classical methods for amide bond formation, such as the acylation of cycloheptylamine (B1194755) with 3,4,5-triethoxybenzoyl chloride, are likely to be effective, future research should focus on developing more advanced and sustainable synthetic strategies. This could include the use of novel coupling reagents with improved safety and environmental profiles, as well as the exploration of flow chemistry for continuous and automated production. Microwave-assisted synthesis could also be employed to accelerate reaction times and improve yields. ijpcbs.com

A comparative overview of potential synthetic approaches is presented below:

| Methodology | Key Features | Potential Advantages | Potential Challenges |

| Conventional Synthesis | Amide coupling using standard reagents. | Well-established and reliable. | Use of hazardous reagents, batch-to-batch variability. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction. ijpcbs.com | Rapid reaction times, improved yields. ijpcbs.com | Scalability can be a concern. |

| Flow Chemistry | Continuous reaction in a microreactor. | High reproducibility, improved safety, potential for automation. | Requires specialized equipment and optimization. |

The development of a robust and efficient synthetic route will be a critical enabler for all subsequent preclinical research on this compound.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Mechanisms

Understanding the detailed mechanism of action of this compound at a systems level is a key objective of preclinical research. The integration of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to achieve this. researchgate.netnih.gov These technologies provide a global snapshot of the changes in protein expression and metabolite levels in cells or tissues upon treatment with the compound. youtube.comdrugtargetreview.com

Proteomics: By employing techniques like mass spectrometry-based proteomics, researchers can identify proteins that are differentially expressed or post-translationally modified in the presence of this compound. This can help to uncover novel targets and signaling pathways affected by the compound. youtube.com

Metabolomics: This approach focuses on the comprehensive analysis of small molecule metabolites. drugtargetreview.com Changes in the metabolome following treatment can provide insights into the metabolic pathways modulated by the compound and can also serve as potential biomarkers of its activity. drugtargetreview.com

The integration of these omics datasets can provide a holistic view of the compound's biological effects and help to formulate hypotheses about its mechanism of action. frontlinegenomics.com

Design and Synthesis of Next-Generation Derivatives with Enhanced Target Specificity

Once a primary pharmacological target for this compound has been identified, the next logical step is the design and synthesis of next-generation derivatives with improved properties. This process, known as lead optimization, aims to enhance target specificity, increase potency, and improve pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in this phase. By systematically modifying the cycloheptyl ring, the triethoxybenzoyl moiety, and the amide linker, researchers can probe the key structural features required for optimal activity.

Potential modifications could include:

| Structural Moiety | Potential Modifications | Desired Outcome |

| Cycloheptyl Ring | Introduction of substituents, replacement with other cyclic or acyclic groups. | Improved binding affinity, altered solubility. |

| Triethoxybenzoyl Group | Variation of the alkoxy substituents (e.g., methoxy (B1213986), propoxy), introduction of other functional groups. | Enhanced target specificity, modulation of electronic properties. |

| Amide Linker | Replacement with bioisosteres (e.g., reverse amide, ester). | Improved metabolic stability. |

This iterative process of design, synthesis, and testing will be essential for developing a preclinical candidate with a desirable therapeutic profile.

Computational Approaches for Accelerated Compound Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the potential to accelerate the discovery process and reduce costs. nih.gov For this compound, computational approaches can be applied at various stages of preclinical research.

Virtual Screening: If a pharmacological target is identified, large virtual libraries of compounds can be screened in silico to identify other potential hits with diverse chemical scaffolds. nih.gov

Molecular Docking: This technique can be used to predict the binding mode of this compound and its derivatives to the target protein. This information can guide the rational design of more potent analogues.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like properties for synthesis and testing.

By leveraging these computational tools, researchers can make more informed decisions and streamline the preclinical development of this and related compounds. nih.gov

Q & A

Q. How do researchers establish structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.